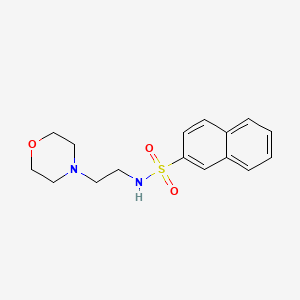

(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine, also known as MNSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

科学的研究の応用

Reaction and Derivative Formation

- The reaction of sodium 1, 2-naphthoquinone-4-sulfonate with aliphatic amines, including morpholine, yields colored 4-substituted 1, 2-naphthoquinones. This process is significant for the photometric determination of morpholine and other amines, suggesting applications in analytical chemistry and dye production (Asahi, Tanaka, & Shinozaki, 1984).

Analytical Chemistry Applications

- A high-performance liquid chromatography method has been developed for determining trace heterocyclic amines in water as their 1, 2-naphthoquinone derivatives, highlighting the compound's utility in environmental monitoring and water quality assessment (Koga & Akiyama, 1985).

Bioimaging and Fluorescence Probing

- The morpholine group has been used as a targeting unit for lysosomes, with a novel turn-off fluorescence probe developed for the highly selective imaging of peroxynitrite in living cells. This application is crucial for understanding cellular functions and pathological effects at the subcellular level (Qian et al., 2019).

Material Science and Polymer Chemistry

- Morpholine derivatives have been incorporated into the synthesis of biodegradable polyesteramides with pendant functional groups, showcasing the potential for creating advanced materials with specific biological or chemical functionality (Veld, Dijkstra, & Feijen, 1992).

Antimicrobial and Antibacterial Studies

- The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of bacteria suggests its potential use in addressing antibiotic resistance, an escalating global health concern (Oliveira et al., 2015).

Safety and Hazards

作用機序

Target of Action

Morpholine derivatives have been found to have a wide variety of pharmacological activities .

Mode of Action

It’s worth noting that certain morpholine derivatives have been found to inhibit pathways such as the 5-lipoxygenase and cyclooxygenase pathways, which lead to fever and inflammation .

Biochemical Pathways

As mentioned earlier, certain morpholine derivatives have been found to inhibit the 5-lipoxygenase and cyclooxygenase pathways .

Result of Action

The inhibition of certain biochemical pathways by morpholine derivatives can lead to a reduction in fever and inflammation .

特性

IUPAC Name |

N-(2-morpholin-4-ylethyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c19-22(20,17-7-8-18-9-11-21-12-10-18)16-6-5-14-3-1-2-4-15(14)13-16/h1-6,13,17H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIZHMLHHTVIAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85268205 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2753561.png)

![1-{3-[(mesitylsulfonyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2753562.png)

![Cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2753567.png)